An In-depth Technical Guide to the Basic Properties of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide to the Basic Properties of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of the novel heterocyclic compound, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules.[1][2][3] This scaffold has demonstrated a remarkable versatility in engaging with various biological targets, leading to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and neurotropic properties.[1][2][4][5][6][7] The unique electronic and structural features of this fused ring system provide a robust framework for the design of novel therapeutic agents. The introduction of a reactive chloromethyl group at the 2-position and a hydroxyl group at the 9-position of the pyrido[1,2-a]pyrimidin-4-one core, as in the case of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, offers intriguing possibilities for further chemical modification and targeted biological interactions.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
Core Structural and Physicochemical Data
| Property | Value | Source |
| CAS Number | 162469-86-5 | [8][9][10] |
| Molecular Formula | C₉H₇ClN₂O₂ | [8] |
| Molecular Weight | 210.62 g/mol | [8] |
| Appearance | Reported as a liquid | [8] |
| Purity | ≥ 95.0% (as commercially available) | [8] |
| Canonical SMILES | O=C1C=C(CCl)N=C2C(O)=CC=CN12 | [8] |
| InChI Key | GDPDHDSSORRBEQ-UHFFFAOYSA-N | [8] |
Synthesis and Characterization
While a specific synthesis protocol for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of the related compound, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.[11] The general approach involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophilic component.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Characterization: The structural elucidation of the synthesized compound would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms within the molecule. While specific spectral data for the target compound is not available, analysis of related structures suggests characteristic shifts for the protons and carbons of the pyrido[1,2-a]pyrimidine ring system.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O), hydroxyl (O-H), and C-Cl bonds.
Predicted Physicochemical Properties and Experimental Protocols
Acidity and Basicity (pKa)
The presence of both a hydroxyl group and nitrogen atoms within the heterocyclic ring system suggests that the compound will exhibit both acidic and basic properties. The pKa values are critical for understanding its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.
Protocol for pKa Determination (Potentiometric Titration):
-
Preparation: A standard solution of the compound is prepared in a co-solvent system (e.g., water/methanol) to ensure adequate solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: The pKa values are determined from the inflection points of the resulting titration curve.
Solubility
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Given the presence of both polar (hydroxyl, carbonyl) and nonpolar (chloromethyl, aromatic rings) moieties, the solubility of this compound is expected to be moderate.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 2.0, 7.4) and organic solvents (e.g., 1-octanol).[13][14]
-
Agitation: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
Chemical Stability
The presence of a chloromethyl group introduces a potential site for nucleophilic substitution, which could impact the compound's stability. Assessing its stability under various stress conditions is essential for determining its shelf-life and potential degradation pathways.
Protocol for Stability Assessment:
-
Stress Conditions: Solutions of the compound are prepared in various buffers and subjected to stress conditions, including elevated temperature, and exposure to acidic and basic environments.
-
Time Points: Aliquots are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the parent compound and the formation of any degradation products are monitored by a stability-indicating HPLC method.
Putative Biological Activity and Mechanism of Action
While the specific biological targets of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one have not been explicitly reported, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has shown activity against a range of targets, suggesting potential avenues for investigation.
Potential Therapeutic Areas:
-
Oncology: Derivatives of this scaffold have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that are often dysregulated in cancer.[4] Inhibition of SHP2 can disrupt the RAS-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[4]
-
Infectious Diseases: Some pyrido[1,2-a]pyrimidin-4-ones have demonstrated antimalarial activity, suggesting potential as novel therapeutics for infectious diseases.[1][5]
-
Inflammatory Diseases: The pyrido[1,2-a]pyrimidine core is also found in compounds with anti-inflammatory properties.[6][7]
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the SHP2 signaling pathway.
Conclusion and Future Directions
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a promising scaffold for the development of novel therapeutic agents. Its basic physicochemical properties, while not yet fully characterized, can be systematically evaluated using established protocols. The reactive chloromethyl group provides a handle for further chemical elaboration, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, guided by the known pharmacology of the broader pyrido[1,2-a]pyrimidin-4-one class.
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